(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound with potential applications in medicinal chemistry. It features a pyrrolidine ring substituted with a cyclopentyl group and a 2,3-dimethylbenzyl group, making it a structurally unique molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Substitution with Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions.
Attachment of the 2,3-Dimethylbenzyl Group: This step involves the use of benzyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
- Use of metal catalysts to enhance reaction efficiency.
- High-pressure reactors to increase reaction rates.
- Continuous flow systems for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Benzyl halides in the presence of bases like sodium hydride (NaH).
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with monoamine transporters, influencing the reuptake of neurotransmitters like serotonin and norepinephrine.
Pathways Involved: The compound may modulate neurotransmitter pathways, potentially leading to antidepressant effects.
Comparison with Similar Compounds
(3S)-1-(2,3-dimethylbenzyl)pyrrolidin-3-amine: Shares a similar pyrrolidine structure but lacks the cyclopentyl group.
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines: These compounds are selective dual serotonin/noradrenaline reuptake inhibitors.
Uniqueness:
- The presence of both the cyclopentyl and 2,3-dimethylbenzyl groups in (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine provides unique steric and electronic properties, potentially enhancing its interaction with biological targets.
Properties
CAS No. |
820980-16-3 |
---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-6-5-7-16(15(14)2)13-20(17-8-3-4-9-17)18-10-11-19-12-18/h5-7,17-19H,3-4,8-13H2,1-2H3/t18-/m0/s1 |
InChI Key |
QWLYSBNMDNWIMP-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)CN([C@H]2CCNC2)C3CCCC3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C2CCCC2)C3CCNC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.